![molecular formula C27H28N4O4 B13812132 N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide CAS No. 170230-44-1](/img/structure/B13812132.png)
N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
Attachment of the Aminoethoxy and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate alkyl halides react with the biphenyl core.
Final Coupling: The final step involves coupling the synthesized intermediate with the carboxamide group under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aminoethoxy groups.
Reduction: Reduction reactions can target the oxadiazole ring and the carboxamide group.
Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and the biphenyl core allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring and has similar energetic properties.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another compound with an oxadiazole core, known for its thermal stability and density.
Uniqueness
N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide is unique due to its combination of functional groups and the biphenyl core
Properties
CAS No. |
170230-44-1 |
|---|---|
Molecular Formula |
C27H28N4O4 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[4-methoxy-3-[2-(methylamino)ethoxy]phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C27H28N4O4/c1-17-15-21(26-29-18(2)35-31-26)9-11-23(17)19-5-7-20(8-6-19)27(32)30-22-10-12-24(33-4)25(16-22)34-14-13-28-3/h5-12,15-16,28H,13-14H2,1-4H3,(H,30,32) |
InChI Key |
BYVIZYBJJSJAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


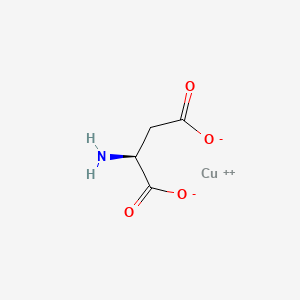
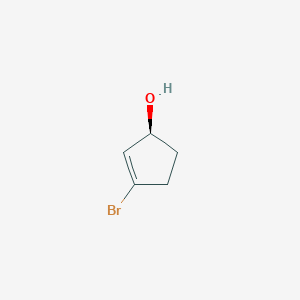
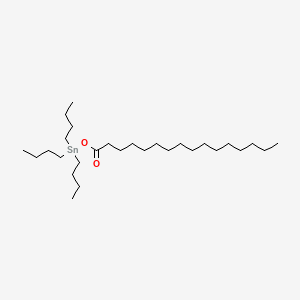

![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)
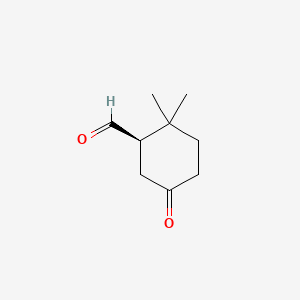
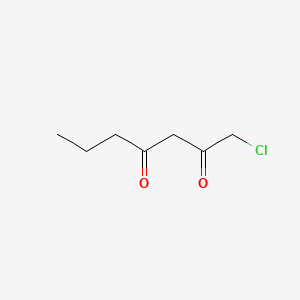

![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)

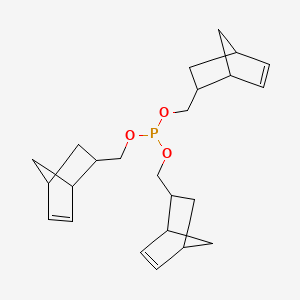

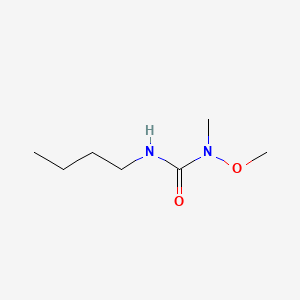
![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
